molecular formula C7H4BrF2NO2 B8237657 2-Amino-3-bromo-5,6-difluorobenzoic acid

2-Amino-3-bromo-5,6-difluorobenzoic acid

Cat. No.: B8237657
M. Wt: 252.01 g/mol
InChI Key: OTZMHTXFQUOZCJ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5,6-difluorobenzoic acid is an aromatic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5,6-difluorobenzoic acid typically involves the bromination and fluorination of an appropriate benzoic acid derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5,6-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Amino-3-bromo-5,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5,6-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context of its use, such as its role as an antimicrobial agent or a precursor in drug synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-4,5-difluorobenzoic acid
  • 2-Amino-3,4-difluorobenzoic acid
  • 2-Amino-4-bromo-3,6-difluorobenzoic acid

Uniqueness

2-Amino-3-bromo-5,6-difluorobenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement can make it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-amino-3-bromo-5,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)5(10)4(6(2)11)7(12)13/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZMHTXFQUOZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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